REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.[CH3:7][O:8][C:9]1[CH:18]=[CH:17][C:16]2[C:11](=[CH:12][CH:13]=[C:14]([C:19]([OH:21])=O)[CH:15]=2)[N:10]=1.C[N:23](C=O)C>ClCCl>[CH3:7][O:8][C:9]1[CH:18]=[CH:17][C:16]2[C:11](=[CH:12][CH:13]=[C:14]([C:19]([NH2:23])=[O:21])[CH:15]=2)[N:10]=1
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Name
|
|
Quantity
|
10.3 mL
|
Type
|
reactant
|
Smiles
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C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
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COC1=NC2=CC=C(C=C2C=C1)C(=O)O
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Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
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ClCCl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was removed in vacuo
|
Type
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TEMPERATURE
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Details
|
cooled to 0°
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Type
|
ADDITION
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Details
|
treated cautiously with aqueous ammonia solution (30 cm3 of S.G. 0.880)
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Type
|
CONCENTRATION
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Details
|
After 2 hours the mixture was concentrated in vacuo
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Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the solid residue was recrystallised from isopropanol
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC2=CC=C(C=C2C=C1)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |